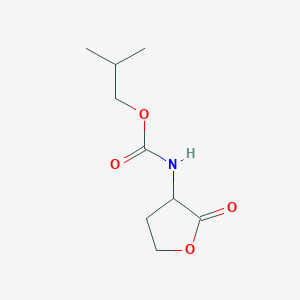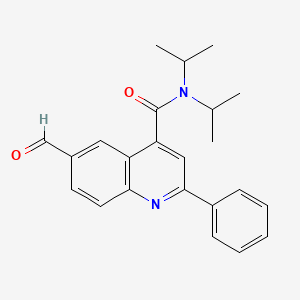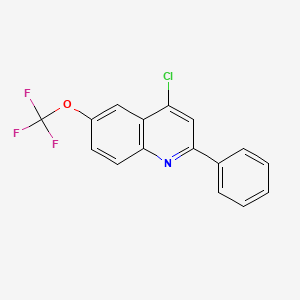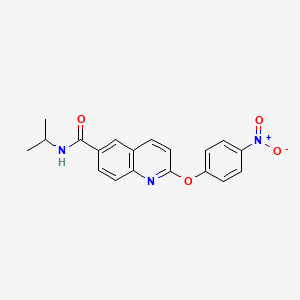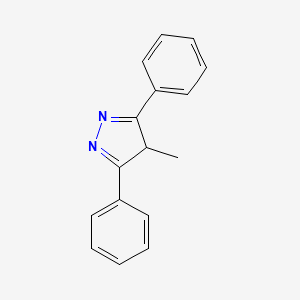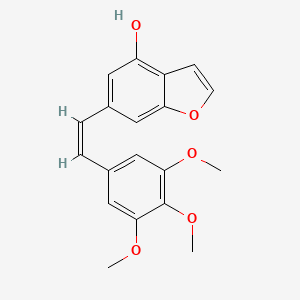
(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzofuran core with a styryl group substituted at the 6-position and three methoxy groups on the styryl phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed coupling reactions.
Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction, where a suitable styrene derivative is coupled with the benzofuran core.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the styryl double bond or the benzofuran ring, leading to hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or styryl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antioxidant, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
Potential medicinal applications include the development of new drugs for treating diseases like cancer, neurodegenerative disorders, or cardiovascular conditions. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Styrylbenzofuran: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
3,4,5-Trimethoxystyrene: Contains the methoxy-substituted styryl group but lacks the benzofuran core.
Benzofuran-4-ol: Lacks the styryl group, which may influence its overall properties.
Uniqueness
(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol is unique due to the combination of the benzofuran core and the methoxy-substituted styryl group. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-ol |
InChI |
InChI=1S/C19H18O5/c1-21-17-10-13(11-18(22-2)19(17)23-3)5-4-12-8-15(20)14-6-7-24-16(14)9-12/h4-11,20H,1-3H3/b5-4- |
InChI Key |
CKGOZQOFJSRSSW-PLNGDYQASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C3C=COC3=C2)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C=COC3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


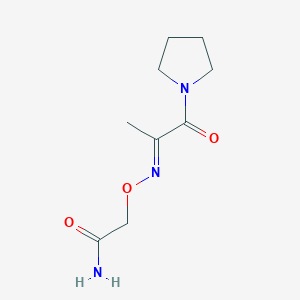
![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
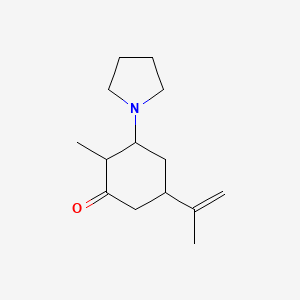
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
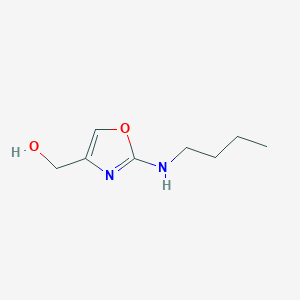
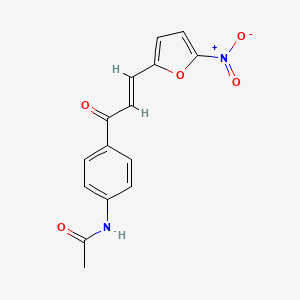
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
